N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
“N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” is a synthetic organic compound that features a thiazole ring substituted with dimethyl groups and a piperidine ring attached to an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where the thiazole derivative reacts with piperidine.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(morpholin-1-yl)acetamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide
Uniqueness
“N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide” is unique due to the specific substitution pattern on the thiazole ring and the presence of the piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-9-10(2)17-12(13-9)14-11(16)8-15-6-4-3-5-7-15/h3-8H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBULOTWDFQLUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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